molecular formula C10H13N2NaO11P B1612448 Orotidine 5'-monophosphate trisodium salt CAS No. 68244-58-6

Orotidine 5'-monophosphate trisodium salt

Cat. No.: B1612448
CAS No.: 68244-58-6
M. Wt: 391.18 g/mol
InChI Key: VKLFATVJVBCIDP-UHFFFAOYSA-N
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Description

Orotidine 5’-monophosphate trisodium salt is a pyrimidine nucleotide that plays a crucial role in the biosynthesis of uridine monophosphate. It is synthesized via the de novo synthesis pathway for DNA synthesis in various microorganisms, including Mycobacterium tuberculosis, Saccharomyces cerevisiae, Salmonella typhimurium, and Plasmodium falciparum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Orotidine 5’-monophosphate trisodium salt is synthesized using phosphoribosyl pyrophosphate and orotic acid as substrates. The reaction is catalyzed by the enzyme orotate phosphoribosyltransferase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of orotidine 5’-monophosphate trisodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme orotate phosphoribosyltransferase, which catalyzes the formation of orotidine 5’-monophosphate from orotic acid and phosphoribosyl pyrophosphate .

Comparison with Similar Compounds

Uniqueness: Orotidine 5’-monophosphate trisodium salt is unique due to its role as a direct precursor to uridine monophosphate in the pyrimidine biosynthesis pathway. Its ability to undergo decarboxylation to form uridine monophosphate makes it a critical intermediate in nucleotide biosynthesis .

Properties

InChI

InChI=1S/C10H13N2O11P.Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLFATVJVBCIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2NaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585243
Record name PUBCHEM_16219795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68244-58-6
Record name PUBCHEM_16219795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orotidine 5'-monophosphate trisodium salt
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Orotidine 5'-monophosphate trisodium salt
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Orotidine 5'-monophosphate trisodium salt
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Orotidine 5'-monophosphate trisodium salt
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Orotidine 5'-monophosphate trisodium salt
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Orotidine 5'-monophosphate trisodium salt

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